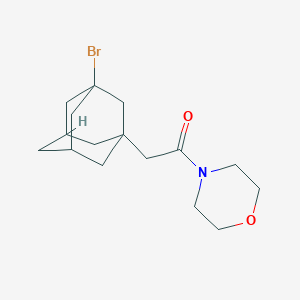
2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one: Bromomorpholineadamantane ketone , is a synthetic organic compound. Let’s break down its structure:
- The adamantane scaffold (a tricyclic hydrocarbon) serves as the core.
- The morpholine ring is attached to one of the adamantane’s carbon atoms.
- The bromo group is positioned at the 3-position of the adamantane ring.
This compound exhibits interesting properties due to its unique combination of functional groups.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for the preparation of 2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one . One common approach involves the reaction of bromoadamantane with morpholine in the presence of a suitable base. The bromine atom is substituted by the morpholine group, resulting in the desired product.
b. Reaction Conditions
The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., dichloromethane or ethanol). The choice of base (such as sodium hydroxide or potassium carbonate) influences the reaction efficiency.
c. Industrial Production
While industrial-scale production details are proprietary, laboratories can synthesize this compound using the methods described above.
Analyse Chemischer Reaktionen
a. Reactions
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, the ketone group may participate in oxidation or reduction processes.
b. Common Reagents
Bromoadamantane: Used as the starting material.
Morpholine: The nucleophilic reagent.
Base: Facilitates substitution reactions.
c. Major Products
The primary product is 2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one itself. Side products may form due to competing reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs exist, its adamantane-morpholine hybrid structure sets it apart. Similar compounds include other adamantane derivatives and morpholine-containing molecules.
Eigenschaften
Molekularformel |
C16H24BrNO2 |
|---|---|
Molekulargewicht |
342.27 g/mol |
IUPAC-Name |
2-(3-bromo-1-adamantyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H24BrNO2/c17-16-8-12-5-13(9-16)7-15(6-12,11-16)10-14(19)18-1-3-20-4-2-18/h12-13H,1-11H2 |
InChI-Schlüssel |
AFXFTQKXJWKLGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12156254.png)
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156269.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12156277.png)
![2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156282.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12156287.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12156295.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B12156298.png)

![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12156310.png)
![1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12156315.png)
![ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12156319.png)
![5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156326.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156335.png)
